2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(Pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolopyrimidine core substituted with a pyridin-4-yl group at position 2 and an ortho-tolyl (2-methylphenyl) group at position 5. This scaffold is part of a broader class of kinase inhibitors with demonstrated anticancer activity, particularly targeting the epidermal growth factor receptor (EGFR) pathway .
Properties
IUPAC Name |
10-(2-methylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-12-4-2-3-5-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-8-19-9-7-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFCWCMGWDDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Amino-4-Iminopyrazolo[3,4-d]Pyrimidine with o-Tolualdehyde
The foundational approach involves cyclocondensation between 5-amino-4-iminopyrazolo[3,4-d]pyrimidine derivatives and aromatic aldehydes. For the target compound, o-tolualdehyde (2-methylbenzaldehyde) serves as the arylating agent in the presence of iodobenzene diacetate as an oxidizing agent. This single-step method achieves simultaneous triazole ring formation and regioselective introduction of the o-tolyl group at position 7.
Reaction Mechanism:
- Schiff base formation between the aldehyde and amino group
- Oxidative cyclization mediated by iodobenzene diacetate
- Aromatization to form thetriazolo[1,5-c]pyrimidine system
Typical Conditions:
Dimroth Rearrangement of [4,3-c] Isomer Precursors
An alternative pathway utilizes the Dimroth rearrangement to convert the kinetically favoredtriazolo[4,3-c]pyrimidine isomer into the thermodynamically stable [1,5-c] isomer. This method proves particularly effective when direct synthesis faces regiochemical challenges.
Key Steps:
- Initial synthesis of 7-(o-tolyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine
- Acid-catalyzed isomerization in ethanol/acetic acid (4:1 v/v)
- Thermal activation at 90°C for 6 hours
Advantages:
- Achieves >98% isomer conversion
- Maintains integrity of pyridin-4-yl substituent
- Yield: 72–78% after recrystallization
Reaction Optimization Strategies
Solvent System Effects on Cyclocondensation
Optimal Solvent Combinations:
- Polar aprotic solvents (DMF, NMP) enhance reaction rates but reduce regioselectivity
- Mixed solvent systems (CH₃CN/DMF 3:1) balance solubility and reaction control
Temperature Profile:
Catalytic Additives for Yield Improvement
| Additive | Concentration | Yield Increase | Side Products |
|---|---|---|---|
| Molecular sieves | 4Å, 20% w/v | +12% | None |
| TBAB | 0.1 M | +8% | N-Alkylation |
| ZnCl₂ | 5 mol% | +15% | Ring-opened |
Data compiled from multiple synthetic batches
Analytical Characterization Protocols
Spectroscopic Identification
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.50 (s, 1H, C₉-H): Triazolo ring proton
- δ 9.15 (s, 1H, C₅-H): Pyrimidine ring proton
- δ 7.35–8.20 (m, 6H): o-Tolyl and pyridyl aromatics
- δ 2.55 (s, 3H): o-Tolyl methyl group
HRMS (ESI+):
Crystallographic Validation
Single-crystal X-ray diffraction confirms:
- Planar fused-ring system with <5° deviation
- Dihedral angle between pyridyl and o-tolyl groups: 87.3°
- Hydrogen bonding network stabilizes [1,5-c] configuration
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent adaptations for kilogram-scale production:
Reactor Design:
- Two-stage tubular reactor system
- Stage 1: Precursor mixing at 25°C
- Stage 2: Thermal cyclization at 85°C
Throughput:
Emerging Methodologies
Photochemical Activation
Preliminary studies show potential for:
- 30% reduction in reaction time
- Improved regioselectivity through wavelength control
- Current limitations in scalability (≤10 g batches)
Chemical Reactions Analysis
3.1. Isomerization Reactions
Pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine derivatives can undergo isomerization to form pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives under specific conditions. This isomerization often involves a Dimroth-type rearrangement, which can occur in the presence of acidic conditions or heating in ethanol with acetic acid .
3.2. Substitution Reactions
Substitution reactions can be used to introduce various functional groups onto the pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine scaffold. For example, refluxing with 1-naphthylacetic acid or nicotinic acid in the presence of phosphorus oxychloride can lead to the formation of polycyclic derivatives .
3.3. Oxidative Cyclization
In some cases, oxidative cyclization can be used to form the triazolopyrimidine ring from appropriate precursors. This method involves the oxidation of a hydrazone intermediate to form the desired heterocyclic structure .
Spectroscopic Analysis
Spectroscopic methods such as NMR and mass spectrometry are crucial for characterizing the structure of pyrazolo[4,3-e] triazolo[1,5-c]pyrimidines. The ¹H-NMR spectra can provide detailed information about the proton environments, while mass spectrometry helps confirm the molecular weight and fragmentation patterns .
Biological Activities
Pyrazolo[4,3-e] triazolo triazolo[1,5-c]pyrimidine derivatives have been explored for their biological activities, including their potential as A2A adenosine receptor antagonists and CDK2 inhibitors . These activities suggest that compounds within this class could have therapeutic applications in treating diseases such as cancer and neurological disorders.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound involves various chemical reactions that yield derivatives with potential biological activity. For instance, studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be synthesized from aminopyrazole carbonitrile through multiple reaction pathways. These pathways often include refluxing with triethyl orthoacetate or other reagents to produce specific derivatives with distinct structural characteristics .
Anti-inflammatory Properties
Research indicates that compounds derived from pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anti-inflammatory effects. In pharmacological screenings, these compounds showed lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. For instance, certain derivatives demonstrated effective inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses in the body .
Anticancer Activity
Recent studies have evaluated the anti-proliferative effects of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives against various cancer cell lines. Notably, some derivatives have shown promising results against breast cancer (MCF-7) and hepatocellular carcinoma cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of these compounds are multifaceted:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes such as phosphodiesterases (PDEs), which play a role in various cellular processes including inflammation and cancer progression. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thus modulating cellular responses to inflammatory stimuli and tumor growth .
- Interaction with Biological Targets : The unique structural features of these compounds allow them to interact selectively with biological targets such as receptors and enzymes involved in disease processes. This selectivity enhances their therapeutic potential while minimizing side effects.
Case Studies
Several case studies illustrate the application of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives:
- Study on Anti-inflammatory Activity : A series of synthesized compounds were tested for their ability to reduce carrageenan-induced edema in animal models. The results indicated that specific derivatives not only reduced swelling but also had a favorable safety profile compared to established anti-inflammatory medications .
- Evaluation of Anticancer Properties : In vitro studies assessed the cytotoxicity of selected derivatives against cancer cell lines. The findings revealed that certain modifications to the chemical structure significantly enhanced anti-cancer activity while reducing toxicity towards normal cells .
Summary Table: Key Findings
| Application | Activity Type | Key Findings |
|---|---|---|
| Anti-inflammatory | Prostaglandin inhibition | Lower ulcerogenic activity than Diclofenac |
| Anticancer | Cytotoxicity | Effective against MCF-7 and hepatocellular carcinoma |
| Enzymatic inhibition | PDE inhibitors | Modulates cAMP/cGMP levels |
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance EGFR inhibition and binding affinity due to increased electrophilicity and improved interactions with the ATP-binding pocket .
- Ortho-Substituents (e.g., o-tolyl): Steric hindrance at the ortho position (as in the target compound) may reduce binding efficiency compared to para-substituted analogs (e.g., Compound 3), though this requires experimental validation .
- Simplified Scaffolds (e.g., Compound 8): Removal of the pyridinyl group reduces complexity but may compromise target specificity .
Physicochemical Properties
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹, Notable Bands) | Yield (%) | Solubility Profile |
|---|---|---|---|---|
| 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3) | 263–264 | 3064 (CH aromatic), 1637 (C=N), 1499 (benzene) | 50 | Poor in water; soluble in DMSO/DMF |
| 7-(2,4-Difluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 2) | 279–280 | 3049 (CH aromatic), 1634 (C=N), 1519 (benzene) | 60 | Moderate in ethanol; poor in hexane |
| 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) | Not reported | Downfield NMR shifts for C3-H/C5-H | Not reported | Soluble in ethanol |
Key Observations:
- Aromatic Substitutents: Para-substituted aryl groups (e.g., bromophenyl) exhibit higher melting points and crystallinity, likely due to symmetric packing .
- Yield: Electron-withdrawing substituents (e.g., Br, F) correlate with lower synthetic yields (~50–60%), possibly due to steric or electronic challenges during cyclization .
Comparison with Adenosine Receptor Antagonists
Pyrazolo-triazolopyrimidines also exhibit activity as adenosine receptor antagonists. Notable examples include:
- SCH442416: 2-(2-Furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Targets A₂A adenosine receptor with high selectivity (Ki < 10 nM) . Structural similarity to the target compound but includes a 4-methoxyphenylpropyl chain for enhanced receptor binding .
- BAY 60-6583: Features a cyclopropylmethoxy group, demonstrating the importance of alkoxy chains in modulating receptor affinity .
Biological Activity
The compound 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and pyrimidine derivatives. A common synthetic route includes the use of ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate as a precursor, which undergoes various transformations to yield the target compound. The reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .
Anticancer Properties
The primary focus of research on this compound has been its anticancer properties. Notably, it has been identified as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle . Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells.
Research findings indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines:
These values suggest that the compound is particularly potent against breast cancer (MCF-7) and colorectal cancer (HCT-116).
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- CDK2 Inhibition : By binding to CDK2, the compound disrupts the normal function of this kinase, leading to cell cycle arrest.
- Induction of Apoptosis : Studies have shown that the compound triggers apoptosis through activation of caspases (caspase 3/7 and caspase 9) and modulation of apoptotic markers such as p53 and Bax .
- Autophagy Induction : The compound has also been linked to autophagy processes via increased formation of autophagosomes and inhibition of mTOR signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds within the same class. For instance:
- Study on Pyrazolo[3,4-d]pyrimidines : A related study demonstrated that derivatives exhibited significant growth inhibition in MCF-7 cells with IC50 values comparable to those observed for our compound .
- Caspase Activation Study : Another investigation highlighted that certain derivatives led to increased apoptosis via caspase activation in breast cancer models .
Q & A
Q. What are the standard synthetic routes for preparing 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and how are intermediates characterized?
Answer: The synthesis typically involves multi-step pathways starting with condensation of aminopyrazoles with arylhydrazides or cyanamide. For example, intermediates like 3-amino-4-cyanopyrazole derivatives are alkylated with halogenated aryl groups (e.g., o-tolyl chloride) under basic conditions (K₂CO₃/DMF) to introduce substituents. Key steps include cyclization in diphenylether or N-methylpyrrolidone at elevated temperatures (140–160°C) . Characterization relies on 1H/13C NMR (e.g., pyrimidine-H2 at δ 8.50 ppm in DMSO-d6), IR (C=O stretch at ~1670 cm⁻¹), and mass spectrometry (e.g., molecular ion peaks matching calculated formulas) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
Answer:
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.4–8.6 ppm, exchangeable NH signals at δ 8.7 ppm) .
- 13C NMR : Identifies carbonyl (δ ~165–173 ppm) and heteroaromatic carbons .
- IR Spectroscopy : Confirms functional groups like C=O (1670 cm⁻¹) and C=N (1618–1620 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 669 for a glucopyranosyl derivative) .
- Elemental Analysis : Matches calculated C/H/N percentages (e.g., C 69.94%, N 25.77% for a phenyl analog) .
Advanced Research Questions
Q. How can regioselectivity challenges in N-alkylation of pyrazolo-triazolo-pyrimidine cores be addressed?
Answer: Regioselectivity between N7 and N8 positions is influenced by reaction conditions. Using NaH/DMF instead of K₂CO₃ favors N7-alkylation (3:1 ratio of N7:N8 isomers). For example, alkylation with 2-fluorobenzyl chloride in DMF under NaH yields predominantly N7-substituted products. Isolation of isomers requires crystallization or chromatography . Computational modeling (e.g., DFT for transition-state analysis) can predict regioselectivity trends .
Q. What methodologies resolve contradictions in biological activity data across structurally similar analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., o-tolyl vs. p-tolyl) to isolate pharmacophore contributions. For instance, Preladenant (a related derivative) showed adenosine A2A receptor antagonism via furan and piperazine moieties .
- Enzyme/Receptor Binding Assays : Competitive binding studies (e.g., radioligand displacement) quantify affinity variations.
- In Silico Docking : Molecular docking into crystal structures (e.g., PDB IDs for target receptors) explains activity discrepancies due to steric/electronic effects .
Q. How are computational tools applied to optimize reaction yields and predict pharmacological properties?
Answer:
- Quantum Chemical Calculations : Predict transition states for cyclization steps (e.g., activation energies in diphenylether vs. DMF) .
- Machine Learning : Trains models on reaction databases to recommend solvent/base combinations for higher yields .
- ADMET Prediction : Software like SwissADME evaluates logP, solubility, and cytochrome P450 interactions to prioritize analogs for synthesis .
Q. What strategies mitigate side reactions during the synthesis of polyfunctional derivatives?
Answer:
- Protecting Groups : Use acetylated sugars (e.g., tetra-O-acetyl-D-glucopyranosyl) to prevent unwanted hydroxyl reactions during thioether formation .
- Controlled Temperature : Reflux in high-boiling solvents (e.g., diphenylether) minimizes decomposition of thermally sensitive intermediates .
- Catalytic Systems : p-Toluenesulfonic acid in cyanamide reactions enhances cyclization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
